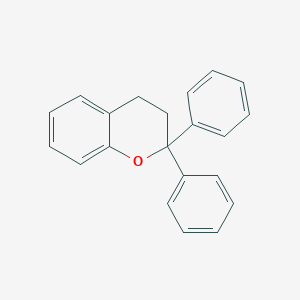

2,2-diphenyl-3,4-dihydrochromene

説明

特性

CAS番号 |

10419-28-0 |

|---|---|

分子式 |

C21H18O |

分子量 |

286.4 g/mol |

IUPAC名 |

2,2-diphenyl-3,4-dihydrochromene |

InChI |

InChI=1S/C21H18O/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)22-21/h1-14H,15-16H2 |

InChIキー |

FHPFDARTYIVMLC-UHFFFAOYSA-N |

SMILES |

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |

正規SMILES |

C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |

他のCAS番号 |

10419-28-0 |

同義語 |

3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-3,4-dihydrochromene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-diphenyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the pyran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 2,2-diphenyl-3,4-dihydrochromene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

科学的研究の応用

2,2-diphenyl-3,4-dihydrochromene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2,2-diphenyl-3,4-dihydrochromene involves its interaction with molecular targets and pathways within biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between 2,2-diphenyl-3,4-dihydrochromene and related compounds:

Physicochemical Properties

- Lipophilicity : The two phenyl groups in this compound enhance its lipophilicity (predicted LogP ~3.9) compared to hydroxylated analogs like 2-phenyl-3,4-dihydro-2H-chromene-3,4-diol (LogP 2.2) .

- Polarity and Solubility : Compounds with hydroxyl or amine groups (e.g., 1-(3,4-dihydro-2H-chromen-2-yl)methanamine, ) exhibit higher polarity and water solubility, whereas the target compound is more soluble in organic solvents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,2-diphenyl-3,4-dihydrochromene, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step organic reactions, such as cyclization of substituted chalcones or acid-catalyzed condensation of phenol derivatives with diphenylacetylene. Key intermediates include chromene precursors stabilized by electron-withdrawing groups. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and catalytic systems (e.g., p-toluenesulfonic acid or Lewis acids like BF₃·Et₂O) to improve yield and regioselectivity .

- Data Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and HRMS to confirm structural integrity.

Q. How can the purity and structural identity of this compound be confirmed?

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., π-π stacking of phenyl groups) .

- Spectroscopy : Compare experimental IR spectra (e.g., C-O-C stretching at ~1250 cm⁻¹) with computational predictions (DFT/B3LYP) to validate functional groups .

Advanced Research Questions

Q. What strategies address contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

- Root Cause Analysis : Discrepancies often arise from measurement methods (e.g., shake-flask vs. HPLC-derived logP) or solvent systems. For example, Crippen fragmentation predicts logP = 3.78, while experimental values may vary due to protonation states .

- Resolution : Use standardized protocols (OECD guidelines) and cross-validate data via collaborative studies. Computational tools like COSMO-RS can model solvent effects .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Approach :

- Substituent Variation : Introduce electron-donating groups (e.g., -OCH₃) at the 3,4-positions to modulate electronic effects and improve binding to target enzymes .

- Stereochemical Probes : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) to assess stereospecific interactions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Key Issues : Low yields in cyclization steps and purification difficulties due to byproduct formation.

- Solutions :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How do computational methods aid in predicting the metabolic stability of this compound?

- Tools : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., oxidation at the chromene ring).

- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes) to refine predictions .

Specialized Methodological Considerations

Q. What advanced spectroscopic techniques resolve ambiguities in the dihydrochromene ring conformation?

- NOESY NMR : Detect spatial proximity between H-3 and H-4 protons to confirm chair or boat conformations.

- Dynamic NMR : Monitor ring-flipping kinetics at variable temperatures (e.g., 25–80°C) to assess energy barriers .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the mechanism of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。